N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine
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Overview
Description
N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine is a chemical compound with the molecular formula C10H21NS It is a derivative of tetrahydrothiopyran, a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine can be achieved through several synthetic routes. One common method involves the reaction of tetrahydrothiopyran with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may be carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing heterocycles and their biological activities.
Industry: Used as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine involves its interaction with specific molecular targets. The sulfur atom in the thiopyran ring can form interactions with various biological molecules, potentially affecting enzymatic activity and cellular processes. The amine group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-thiopyran-4-amine: A simpler analog without the N-(3-Methylbutan-2-yl) group.
4-Aminotetrahydropyran: A related compound with an oxygen atom instead of sulfur in the ring.
Uniqueness
N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine is unique due to the presence of both a sulfur atom in the ring and a branched alkyl group attached to the nitrogen atom. This combination of features can result in distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C10H21NS |
---|---|
Molecular Weight |
187.35 g/mol |
IUPAC Name |
N-(3-methylbutan-2-yl)thian-4-amine |
InChI |
InChI=1S/C10H21NS/c1-8(2)9(3)11-10-4-6-12-7-5-10/h8-11H,4-7H2,1-3H3 |
InChI Key |
IOXZHYDPORIZBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1CCSCC1 |
Origin of Product |
United States |
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